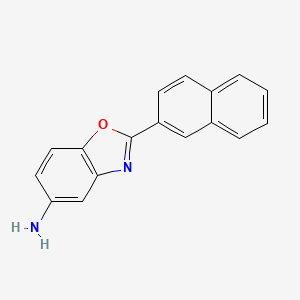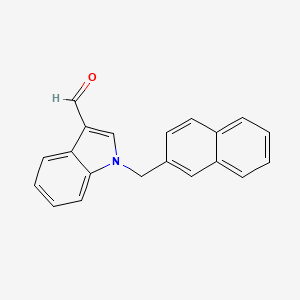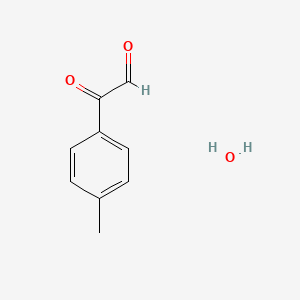
4-Methylphenylglyoxal hydrate
Overview
Description
4-Methylphenylglyoxal hydrate is not directly mentioned in the provided papers; however, the papers do discuss related compounds and reactions that can shed light on the behavior and properties of similar alpha-dicarbonyl compounds like methylglyoxal (MG). Methylglyoxal is a reactive carbonyl species known to be involved in various biological and atmospheric processes, including the formation of advanced glycation end products (AGEs) and secondary organic aerosols (SOAs) . It is also a flavor compound in food chemistry .
Synthesis Analysis
The synthesis of related compounds involves the use of chiral dioxirane for the preparation of intermediates for pharmaceuticals, as seen in the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem . While this does not directly describe the synthesis of 4-Methylphenylglyoxal hydrate, it provides insight into the synthetic routes that could potentially be adapted for its synthesis.
Molecular Structure Analysis
Schiff base compounds related to 4-Methylphenylglyoxal hydrate have been synthesized and characterized, revealing their crystal structures and confirming the trans configuration of the C=N double bonds . This information is valuable for understanding the structural aspects of similar compounds.
Chemical Reactions Analysis
Methylglyoxal undergoes various reactions, including hydration to form geminal diols and aldol condensation to form oligomers . These reactions are crucial in understanding the chemical behavior of alpha-dicarbonyl compounds in different environments, such as atmospheric aerosols or biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylglyoxal have been studied in different contexts. Its uptake on liquid H2SO4 and the implications for SOA formation have been measured, showing that its reactions decrease with acidity and involve negligible formation of sulfate esters . The hydration, orientation, and conformation of methylglyoxal at the air-water interface have been investigated, indicating that it exists predominantly in a singly hydrated state at the interface . Additionally, the aqueous-phase behavior of methylglyoxal has been observed with X-ray absorption spectroscopy, providing insights into its hydration states and the effects of inorganic salts .
Scientific Research Applications
1. Biochemical Implications and Toxicology
Methylglyoxal, a highly reactive alpha-oxoaldehyde, plays a significant role in various biochemical processes and is associated with complications in diabetes and some neurodegenerative diseases. Its presence in biological samples can be quantified using techniques like HPLC or GC, indicating its importance in medical research and diagnostics (Nemet, Varga-Defterdarović, & Turk, 2006).
2. Reactions with Peroxynitrite and Generation of Singlet Oxygen
The interaction of glyoxal, a related compound, with peroxynitrite has been studied. This reaction leads to the generation of singlet oxygen, a potent biological nucleophile and oxidant. These findings have implications for understanding oxidative stress in inflammatory processes and aging-related diseases (Massari et al., 2011).
3. Kinetic Analysis in Biological Systems
The kinetics of the human erythrocyte glyoxalase system using 1H NMR and a computer model has been analyzed, providing a complete kinetic description of reactions involving methylglyoxal. This study highlights the importance of these reactions in human red blood cells, relevant to understanding certain metabolic processes (Rae, Berners‐Price, Bulliman, & Kuchel, 1990).
4. Environmental Implications in Aerosol Formation
Studies on the uptake of methylglyoxal on liquid H2SO4 suggest that reactions involving hydration and polymerization are significant in the formation of secondary organic aerosol (SOA) in the environment. This research is crucial for understanding the role of organic compounds in atmospheric chemistry (Zhao, Levitt, Zhang, & Chen, 2006).
5. Hydration Equilibrium Constants of α-Dicarbonyl Compounds
Research on the hydration equilibrium constants of α-dicarbonyl compounds, including glyoxal and methylglyoxal, provides insights into their chemical behavior. This knowledge is valuable in understanding their interactions in various chemical and environmental contexts (Montoya & Mellado, 1994).
6. Antiviral Properties
Aromatic α-glyoxals, structurally related to 4-methylphenylglyoxal hydrate, have shown potential in antiviral and antitumor applications. Their synthesis and effectiveness against various viruses highlight their potential in medical research (Wu, 1965).
Safety and Hazards
Future Directions
While specific future directions for 4-Methylphenylglyoxal hydrate are not available, it’s worth noting that similar compounds are being researched for their potential in therapeutic delivery . For instance, hydrogels, which can embed biologically active agents in their water-swollen network, are being explored for controlled release of therapeutics .
Mechanism of Action
- One specific target could be amino acids, especially arginine, as phenylglyoxal (a related compound) has been used to modify arginine residues in proteins .
- Under basic conditions, phenylglyoxal hydrate can undergo nucleophilic addition of water to its carbonyl group, forming a hydrate. Hydroxide ions (OH⁻) act as better nucleophiles than water, promoting this reaction .
Target of Action
Mode of Action
properties
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.H2O/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-6H,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQJKVATXFHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenylglyoxal hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



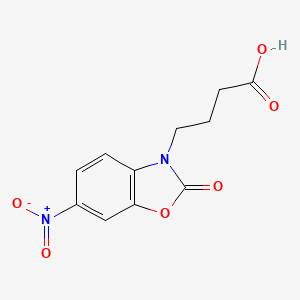
![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)
![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)
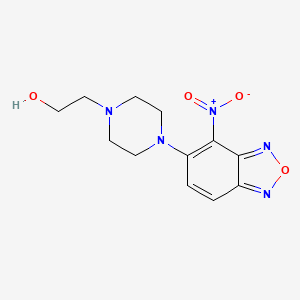
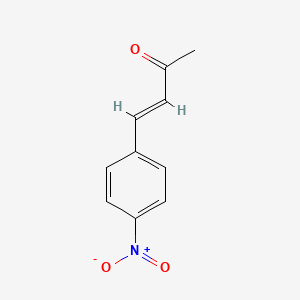
![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)
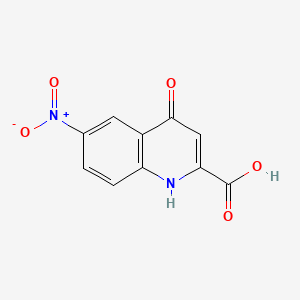
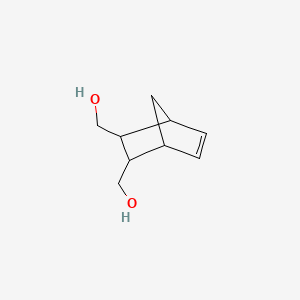

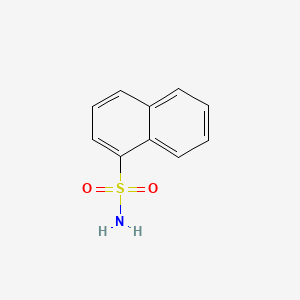
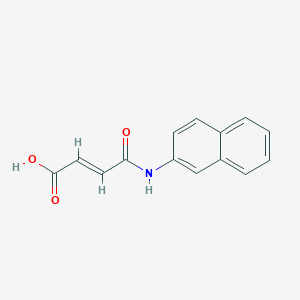
![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)
